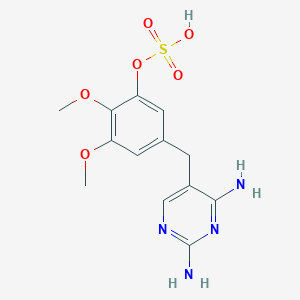

3-Desmethyl Trimethoprim Sulfate

Description

3-Desmethyl Trimethoprim Sulfate is a structural analog of trimethoprim, a dihydrofolate reductase (DHFR) inhibitor widely used as an antibacterial agent. Trimethoprim selectively targets bacterial DHFR, disrupting folate synthesis and inhibiting microbial proliferation . The 3-desmethyl modification involves the removal of a methyl group from the trimethoprim structure, which may alter its pharmacokinetic properties, binding affinity to DHFR, and spectrum of activity.

Properties

Molecular Formula |

C13H16N4O6S |

|---|---|

Molecular Weight |

356.36 g/mol |

IUPAC Name |

[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl] hydrogen sulfate |

InChI |

InChI=1S/C13H16N4O6S/c1-21-9-4-7(3-8-6-16-13(15)17-12(8)14)5-10(11(9)22-2)23-24(18,19)20/h4-6H,3H2,1-2H3,(H,18,19,20)(H4,14,15,16,17) |

InChI Key |

VGGZAVHUTMHRDE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)OS(=O)(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Desmethyl Trimethoprim Sulfate typically involves the demethylation of trimethoprim. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-Desmethyl Trimethoprim Sulfate may involve large-scale demethylation processes using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Desmethyl Trimethoprim Sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert it back to its parent compound, trimethoprim.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may regenerate trimethoprim.

Scientific Research Applications

3-Desmethyl Trimethoprim Sulfate has several scientific research applications:

Environmental Science: It is studied for its role in the biodegradation of antibiotics in the environment.

Pharmacology: Research focuses on its potential as an antibacterial agent and its interactions with bacterial enzymes.

Chemistry: It is used as a model compound to study demethylation reactions and the effects of structural modifications on biological activity.

Mechanism of Action

The mechanism of action of 3-Desmethyl Trimethoprim Sulfate involves the inhibition of bacterial dihydrofolate reductase (DHFR), similar to trimethoprim. By inhibiting this enzyme, the compound prevents the synthesis of tetrahydrofolic acid (THF), which is essential for bacterial DNA and protein synthesis . This leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between 3-Desmethyl Trimethoprim Sulfate and related compounds:

Pharmacokinetic and Mechanistic Insights

- Trimethoprim Sulfate : Exhibits high selectivity for bacterial DHFR (Ki ~1 nM) but minimal activity against human DHFR. Its methyl group contributes to optimal hydrophobic interactions with bacterial enzyme pockets .

- 3-Desmethyl Trimethoprim Sulfate : Structural modification may enhance solubility due to reduced hydrophobicity. However, this could compromise bacterial DHFR binding, necessitating higher doses for antibacterial efficacy. Conversely, studies on reengineered trimethoprim derivatives suggest improved inhibition of eukaryotic DHFR (e.g., IC50 values <50 nM for Cryptosporidium DHFR) .

- Sulfonamide Derivatives (e.g., Sulfamethoxazole) : Target DHPS, a preceding enzyme in the folate pathway. When combined with trimethoprim, they block sequential steps, reducing resistance development .

Environmental and Stability Considerations

Trimethoprim and its derivatives, including 3-desmethyl variants, are subject to degradation via advanced oxidation processes (AOPs). Studies show that sulfate radical-based AOPs effectively degrade trimethoprim, with half-lives dependent on water matrix composition . Stability data specific to 3-desmethyl trimethoprim sulfate are lacking, but its structural similarity suggests comparable susceptibility to environmental degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.